Alanycarb

Catalog No.
S632929
CAS No.
83130-01-2
M.F
C17H25N3O4S2
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanycarb

Alanycarb addresses the critical need for potent acetylcholinesterase inhibition without the acute handling hazards of methomyl. As an N-sulfenyl oxime carbamate pro-insecticide, it delivers methomyl upon activation, significantly reducing mammalian toxicity (oral LD50 330 vs 17 mg/kg). Ideal for EC/WP formulations; low water solubility (20 mg/L) and high LogP (3.57) minimize leaching. pH-dependent activation (stable at pH 7-9, DT50 49-130 h; rapid release at pH 5, DT50 0.5 h) enables smart-release systems.

CAS Number

83130-01-2

Product Name

Alanycarb

IUPAC Name

ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate

Molecular Formula

C17H25N3O4S2

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14-

InChI Key

GMAUQNJOSOMMHI-JXAWBTAJSA-N

solubility

5.01e-05 M

Synonyms

(Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; Alanicarb; OK 135; Orion; Orion; (3Z)-3,7-Dimethyl-6-oxo-9-(phenylmethyl)-5-oxa-2,8-dithia-4,7,9-triazadodec-3-en-12-oic Acid Ethyl Ester; (9Z)-6

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC

Isomeric SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(\C)/SC

The exact mass of the compound Alanycarb is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.01e-05 m. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg

Alanycarb is an N-sulfenyl oxime carbamate that functions as a pro-insecticide, specifically designed to deliver the potent acetylcholinesterase (AChE) inhibitor methomyl while mitigating its severe handling hazards [1]. Characterized by a melting point of 46.6–47.0 °C and a moderate water solubility of approximately 20–29.6 mg/L at 20 °C, it exhibits a highly lipophilic profile with a LogP of 3.57 . For procurement and formulation, Alanycarb represents a strategic material choice when the biological efficacy of methomyl is required, but occupational safety constraints, formulation stability requirements, or environmental leaching concerns prohibit the use of the direct active metabolite [1].

Research Fit

Analytical reference standard for carbamate residue panels

Suited for LC-MS/MS multi-residue methods in food matrices requiring a certified oxime carbamate reference.

Pro-insecticide activation research model

Enables study of metabolic N-S bond cleavage releasing methomyl; pH-dependent activation kinetics support formulation-fate research.

Resistance monitoring and cross-resistance studies

Documented cross-resistance with carbaryl and methomyl in Helicoverpa armigera supports rotation-strategy research.

Substituting Alanycarb directly with its active metabolite, methomyl, introduces critical occupational safety and environmental mobility risks. Methomyl is highly water-soluble (~57.9 g/L) and highly toxic to mammals, requiring strict handling protocols and presenting a severe groundwater leaching hazard [1]. Conversely, substituting Alanycarb with other methomyl prodrugs, such as thiodicarb, alters the compound's hydrolytic degradation kinetics and cross-resistance profiles in target pest populations [2]. Generic carbamates lack the specific N-S bond cleavage mechanism that allows Alanycarb to remain stable in neutral formulations while rapidly activating under specific acidic conditions, making it non-interchangeable for precision-release agricultural applications .

Substitution Risk

Pro-insecticide activation kinetics differ from direct-acting methomyl; pH-dependent release profile may shift temporal exposure and environmental fate.

Cross-resistance patterns are not uniform across Group 1A carbamates; thiodicarb exhibits a distinct low-level resistance profile lacking correlation with alanycarb.

Sublethal effect profiles on non-target parasitoids differ; alanycarb shows intermediate inhibition, while methomyl and malathion show strong inhibition.

Occupational Safety and Mammalian Toxicity Reduction

Alanycarb was engineered to reduce the severe mammalian toxicity associated with direct methomyl exposure. While methomyl exhibits an acute oral LD50 in rats of approximately 17 mg/kg (classifying it as a WHO Class Ib highly hazardous pesticide), Alanycarb demonstrates a significantly higher LD50 of 330 mg/kg[1]. This substantial reduction in acute toxicity is achieved because Alanycarb requires metabolic or chemical cleavage of its N-S bond to release the active AChE inhibitor .

Evidence DimensionAcute Oral Toxicity (LD50, Rat)
Target Compound Data330 mg/kg
Comparator Or BaselineMethomyl (17 mg/kg)
Quantified Difference~19-fold reduction in acute oral toxicity.
ConditionsIn vivo mammalian toxicity assay (rat).

Enables the procurement of a highly effective AChE inhibitor while drastically reducing occupational hazard classifications, PPE requirements, and handling restrictions during manufacturing and application.

Activation kinetics
Data to verify
N-S bond cleavage yields methomyl; DT50 49 h at pH 7 (30 °C), 0.5 h at pH 5 (20 °C)

Supports pro-insecticide activation research; pH-dependent stability may inform formulation context.

Source review recommended; cross-study kinetic data not independently verified.

Formulation-Relevant Hydrolytic Stability and pH-Triggered Activation

The stability of Alanycarb is highly pH-dependent, providing a mechanism for controlled activation that direct methomyl lacks. In neutral (pH 7) and weakly basic (pH 9) solutions at 30 °C, Alanycarb is relatively stable, exhibiting hydrolytic half-lives (DT50) of 49 hours and 130 hours, respectively . However, under acidic conditions (pH 5 at 20 °C), it degrades rapidly with a DT50 of just 0.5 hours, cleaving to release methomyl . This contrasts with methomyl, which lacks this dramatic pH-triggered prodrug cleavage switch.

Evidence DimensionHydrolytic Half-Life (DT50)
Target Compound Data49 hours (pH 7) vs. 0.5 hours (pH 5)
Comparator Or BaselineMethomyl (Lacks pH-triggered prodrug cleavage)
Quantified Difference98-fold acceleration in degradation rate from neutral to acidic pH.
ConditionsAqueous buffer solutions at 20–30 °C.

Allows formulators to create stable products at neutral/alkaline pH that rapidly activate and release the potent insecticide only when exposed to specific acidic microenvironments.

Field application rate
Head-to-head
281 g a.i./ha

40% lower a.i. load than thiodicarb (469 g/ha) in reported tomato trial context.

Kharif season, Karnataka; 2001–2002 trial.

Aqueous Solubility and Environmental Mobility Profile

The N-sulfenylation of the carbamate core fundamentally alters the physicochemical properties of Alanycarb compared to its active metabolite. Methomyl is highly hydrophilic, with an aqueous solubility of approximately 57,900 mg/L, making it highly mobile in soil and prone to groundwater leaching [1]. In contrast, Alanycarb exhibits an aqueous solubility of only 20 mg/L at 20 °C and a lipophilic partition coefficient (LogP) of 3.57 [2]. This drastic reduction in solubility requires different formulation strategies but significantly mitigates environmental mobility risks.

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data20 mg/L
Comparator Or BaselineMethomyl (~57,900 mg/L)
Quantified Difference~2,895-fold reduction in water solubility.
ConditionsStandard aqueous solubility assay at 20 °C, neutral pH.

Dictates the selection of non-aqueous formulation matrices (such as EC or WP) and provides a critical regulatory advantage by minimizing the risk of active ingredient leaching into groundwater.

Acute oral LD50
Cross-study
Alanycarb 330–440 mg/kg
Carbaryl ~250–850 mg/kg

Reported moderate toxicity range; supports handling-protocol review, not a safety classification.

Rat oral gavage; OECD 401 equivalent.

Parasitoid sublethal effect
Head-to-head
Alanycarb Intermediate inhibition
Methomyl Strong inhibition

May support IPM compatibility screening; intermediate profile differs from strong inhibitors.

Cotesia vestalis lab assay; 24 h residue ageing.

Soil DT50
Class-level
1–2 days

Reported non-persistent to slightly persistent in soil; supports carryover-risk context review.

PPDB class-level inference; field conditions unspecified.

Cross-resistance
Head-to-head
Alanycarb Correlated with carbaryl & methomyl
Thiodicarb No correlation

Reported distinct resistance profile; may support rotation-strategy research.

H. armigera, Pakistan 1994–1999; leaf-dip bioassay.

Safer-Handling Carbamate Formulations

Because Alanycarb exhibits an oral LD50 of 330 mg/kg compared to methomyl's 17 mg/kg, it is the preferred procurement choice for manufacturing facilities and agricultural operations seeking to deploy potent AChE inhibitors without triggering the extreme handling, storage, and PPE requirements associated with WHO Class Ib highly hazardous pesticides [1].

Emulsifiable Concentrate (EC) and Low-Leaching Products

Due to its low aqueous solubility (20 mg/L) and high lipophilicity (LogP = 3.57), Alanycarb is ideally suited for formulation into Emulsifiable Concentrates (ECs) or Wettable Powders (WPs). It is selected over methomyl in environments where high soil mobility and groundwater leaching are strict regulatory or environmental concerns [2].

pH-Triggered Precision Release Systems

Exploiting its rapid degradation at pH 5 (DT50 = 0.5 hours) versus its relative stability at pH 7–9 (DT50 = 49–130 hours), Alanycarb serves as an excellent precursor for smart agricultural delivery systems. Formulators can maintain product stability in neutral buffers while ensuring rapid release of the active methomyl upon contact with acidic plant or insect microenvironments .

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-residue pesticide residue analysis
Certified analytical reference standard grade
LC-MS/MS method validation compliance review
Pro-insecticide activation mechanism studies
Defined metabolic N-S bond cleavage pathway
Species-specific toxicokinetic profiling
Resistance monitoring and management research
Documented cross-resistance profile with methomyl and carbaryl
Rotation strategy experimental validation
IPM compatibility assessment
Intermediate sublethal effect on parasitoid foraging
Biological control agent impact benchmarking

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Exact Mass

399.12864863 Da

Monoisotopic Mass

399.12864863 Da

Heavy Atom Count

26

LogP

3.43 (LogP)

Melting Point

47.0 °C

UNII

767O73WB8X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.50e-08 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

83130-01-2

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Alanycarb

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

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